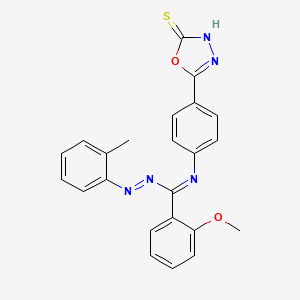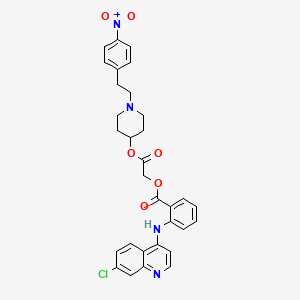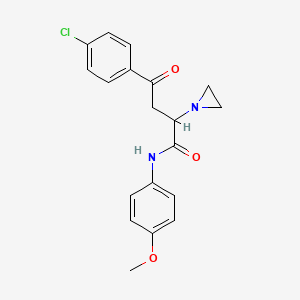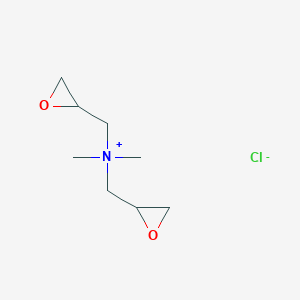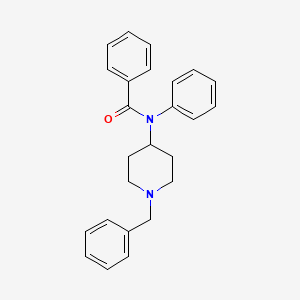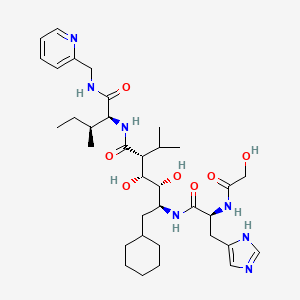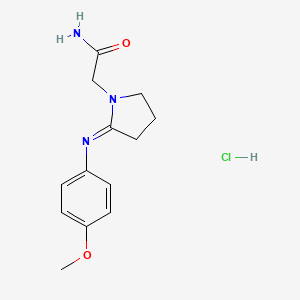
2-((4-Methoxyphenyl)imino)-1-pyrrolidineacetamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Methoxyphenyl)imino)-1-pyrrolidineacetamide monohydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an imine group attached to a methoxyphenyl moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)imino)-1-pyrrolidineacetamide monohydrochloride typically involves the reaction of 4-methoxyaniline with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imine bond. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Methoxyphenyl)imino)-1-pyrrolidineacetamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imine group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents in anhydrous ether or organolithium compounds in tetrahydrofuran.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major products are various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((4-Methoxyphenyl)imino)-1-pyrrolidineacetamide monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-((4-Methoxyphenyl)imino)-1-pyrrolidineacetamide monohydrochloride involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-Methoxyphenyl)imino)-1-pyrrolidineacetamide
- 2-((4-Methoxyphenyl)imino)-1-pyrrolidineethanol
- 2-((4-Methoxyphenyl)imino)-1-pyrrolidinepropanoic acid
Uniqueness
2-((4-Methoxyphenyl)imino)-1-pyrrolidineacetamide monohydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the monohydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Propiedades
Número CAS |
91417-85-5 |
|---|---|
Fórmula molecular |
C13H18ClN3O2 |
Peso molecular |
283.75 g/mol |
Nombre IUPAC |
2-[2-(4-methoxyphenyl)iminopyrrolidin-1-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C13H17N3O2.ClH/c1-18-11-6-4-10(5-7-11)15-13-3-2-8-16(13)9-12(14)17;/h4-7H,2-3,8-9H2,1H3,(H2,14,17);1H |
Clave InChI |
FSXBVHUIKQPFGL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=C2CCCN2CC(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


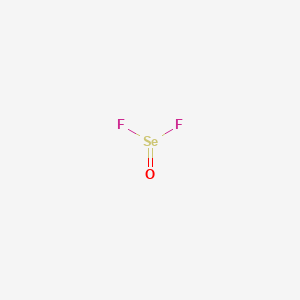

![diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide](/img/structure/B12767395.png)


